molecular formula C14H16O2 B6184568 rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate CAS No. 2624109-25-5

rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate

Cat. No. B6184568
CAS RN: 2624109-25-5
M. Wt: 216.3
InChI Key:
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Description

Rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate, commonly referred to as rac-methyl-phenyl-bi-cyclopropane-2-carboxylate (rac-MPBC), is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It is a derivative of the cyclopropane ring system and has been found to possess a variety of physical and chemical properties. Rac-MPBC is a highly versatile compound, with a wide range of applications in biochemistry, pharmacology, and other scientific disciplines.

Scientific Research Applications

Rac-MPBC has been extensively studied for its potential applications in various scientific fields. It has been used as a substrate for the synthesis of a variety of compounds, including cyclopropyl esters, cyclopropyl amides, and cyclopropyl amines. Rac-MPBC has also been studied as a potential drug delivery system, as it has been found to possess a variety of physical and chemical properties that make it suitable for this purpose. Additionally, rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate has been studied for its potential applications in the fields of biochemistry, pharmacology, and other scientific disciplines.

Mechanism of Action

The mechanism of action of rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate is not yet fully understood. It is believed that the compound binds to a variety of receptors, including G-protein coupled receptors and other membrane-bound proteins. This binding is thought to result in changes in the structure and/or function of these proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Rac-MPBC has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as protein kinases and phosphatases, as well as alter the expression of a variety of genes. Additionally, rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate has been found to have anti-inflammatory, anti-cancer, and anti-viral effects.

Advantages and Limitations for Lab Experiments

Rac-MPBC has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate is its ability to form stable complexes with a variety of proteins and other molecules. This makes it an ideal substrate for the synthesis of a variety of compounds. Additionally, rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate is relatively easy to synthesize and is relatively inexpensive. However, rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate is not as stable as some other compounds, and it can be difficult to obtain a pure form of the compound.

Future Directions

In the future, rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate may be used to develop new drugs and drug delivery systems. Additionally, rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate may be used to study the structure and function of proteins, as well as to develop new methods for the synthesis of a variety of compounds. Additionally, rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate may be used in the development of new diagnostic and therapeutic methods. Finally, rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate may be used to study the biochemical and physiological effects of a variety of compounds and to develop new treatments for a variety of diseases.

Synthesis Methods

Rac-MPBC can be synthesized using a variety of methods. The most common method is the reaction of cyclopropyl chloride with 2-phenyl-2-carboxylic acid in the presence of a base. This reaction produces rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate in an optically active form. Other methods of synthesis include the reaction of cyclopropyl bromide with 2-phenyl-2-carboxylic acid, the reaction of cyclopropyl bromide with 2-phenyl-2-carboxylic acid in the presence of a base, and the reaction of cyclopropyl bromide with 2-phenyl-2-carboxylic acid in the presence of a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclopropane", "Benzene", "Methyl acrylate", "Sodium hydride", "Bromine", "Palladium(II) acetate", "Triphenylphosphine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of (1R,2S)-cyclopropane-1,2-dicarboxylic acid", "Cyclopropane is reacted with bromine in the presence of sodium hydroxide to form 1,2-dibromocyclopropane.", "The resulting compound is then treated with sodium borohydride to yield (1R,2S)-cyclopropane-1,2-diol.", "The diol is then oxidized with hydrochloric acid to form (1R,2S)-cyclopropane-1,2-dicarboxylic acid.", "Step 2: Synthesis of (1R,1'R)-1,1'-bi(cyclopropane)", "Palladium(II) acetate and triphenylphosphine are used as catalysts in the reaction of (1R,2S)-cyclopropane-1,2-dicarboxylic acid with cyclopropane to form (1R,1'R)-1,1'-bi(cyclopropane).", "Step 3: Synthesis of rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate", "Methyl acrylate is reacted with (1R,1'R)-1,1'-bi(cyclopropane) in the presence of palladium(II) acetate and triphenylphosphine to form rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate.", "The resulting compound is then purified using a combination of ethyl acetate, methanol, and diethyl ether to yield the final product." ] }

CAS RN

2624109-25-5

Product Name

rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate

Molecular Formula

C14H16O2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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